N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide
CAS No.: 849642-02-0
Cat. No.: VC3090853
Molecular Formula: C17H16BrNO2
Molecular Weight: 346.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 849642-02-0 |
---|---|
Molecular Formula | C17H16BrNO2 |
Molecular Weight | 346.2 g/mol |
IUPAC Name | N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide |
Standard InChI | InChI=1S/C17H16BrNO2/c1-17(2,18)16(21)19-14-11-7-6-10-13(14)15(20)12-8-4-3-5-9-12/h3-11H,1-2H3,(H,19,21) |
Standard InChI Key | NAQYNXWNHZZUGL-UHFFFAOYSA-N |
SMILES | CC(C)(C(=O)NC1=CC=CC=C1C(=O)C2=CC=CC=C2)Br |
Canonical SMILES | CC(C)(C(=O)NC1=CC=CC=C1C(=O)C2=CC=CC=C2)Br |
Introduction
Fundamental Chemical Properties
N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide is a brominated amide derivative characterized by a unique structural arrangement that includes a benzoyl group and brominated dimethyl substituent. This compound has been assigned the CAS registry number 849642-02-0, allowing for standardized identification in chemical databases and research literature .
Structural Characteristics
The compound features a 2-benzoylphenyl group connected to a 2-bromo-2-methylpropanamide moiety via an amide bond. This structural arrangement creates a molecule with multiple functional groups that contribute to its chemical reactivity and applications in organic synthesis. The presence of the bromine atom at a tertiary carbon position makes this compound particularly valuable as a precursor in various synthetic applications.
Physical Properties
While comprehensive physical property data for this specific compound is limited in the available literature, we can infer several characteristics based on its structural elements and related compounds. The molecular structure suggests it would appear as a crystalline solid at room temperature, with moderate to low water solubility due to its predominantly hydrophobic nature.
Synthetic Routes
Standard Preparation Method
The primary synthetic route for N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide involves the condensation reaction between o-amino-benzophenone (compound 1) and 2-bromo-2-methylpropanoyl bromide (compound 2). This reaction has been documented in chemical literature as an effective method for producing this important intermediate .
The reaction can be represented as:
o-amino-benzophenone + 2-bromo-2-methylpropanoyl bromide → N-(2-benzoyl-phenyl)-2-bromo-2-methylpropanamide
Reaction Conditions and Optimization
According to research published in the Journal of the American Chemical Society (2009), the synthesis typically involves dissolved reactants in an appropriate solvent system under controlled temperature conditions. The reaction proceeds via nucleophilic substitution, where the amino group of the benzophenone attacks the carbonyl carbon of the acid bromide, resulting in the formation of the target amide compound .
Applications in Organic Synthesis
Chiral Resolution Processes
One of the most significant applications of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide is in the resolution and deracemization of chiral α-amino acids. This process is critical in pharmaceutical research and development, where obtaining enantiomerically pure compounds is essential for drug efficacy and safety .
Formation of Nickel Complexes
The compound serves as a precursor for forming diastereomeric nickel(II) complexes with Schiff bases derived from α-amino acids. These complexes play a crucial role in the separation and purification of amino acid enantiomers. The process involves:
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Conversion of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide to (R)-N-(2-benzoylphenyl)-2,2-dimethyl-2-(1-phenylethylamino)-acetamide
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Formation of Schiff bases with various amino acids
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Complexation with nickel(II) ions to form diastereomeric complexes
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Separation of these complexes to isolate pure amino acid enantiomers
Transformation into Resolving Reagents
Conversion to Amino Derivatives
N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide can be transformed into (R)-N-(2-benzoylphenyl)-2,2-dimethyl-2-(1-phenyl-ethylamino)-acetamide (compound 5), which serves as a chiral resolving agent. This transformation involves substitution of the bromine atom with an amine group, creating a new stereogenic center that enables the resolution of racemic mixtures .
Mechanism of Resolution
The resolution mechanism involves the formation of diastereomeric complexes between the resolving reagent derived from N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide and racemic amino acids. These diastereomers exhibit different physical properties, allowing for their separation by techniques such as crystallization or chromatography .
Research Applications with Various Amino Acids
Documented Applications with Specific Amino Acids
Research has demonstrated the effectiveness of reagents derived from N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide in resolving various amino acids. The following table summarizes some of the amino acids that have been successfully resolved using this approach:
Structural Characterization of Complexes
The nickel complexes formed with the resolving agent and amino acids have been extensively characterized using various analytical techniques. X-ray crystallography has been particularly valuable in elucidating the three-dimensional structures of these complexes, providing insights into the mechanism of chiral discrimination .
Comparison with Related Compounds
Structural Analogues
N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide shares structural similarities with other amide derivatives used in organic synthesis. For example, 2-Bromo-2-methylpropanamide (CAS: 7462-74-0) is a simpler analogue that lacks the benzoylphenyl group but retains the brominated dimethyl functionality .
Functional Comparison
While 2-Bromo-2-methylpropanamide has different physical properties (melting point: 145-149°C; boiling point: 240.0±23.0°C at 760 mmHg) , N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide's more complex structure provides enhanced functionality for chiral resolution applications. The presence of the benzoylphenyl group creates additional interaction points that improve stereoselectivity in resolution processes.
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